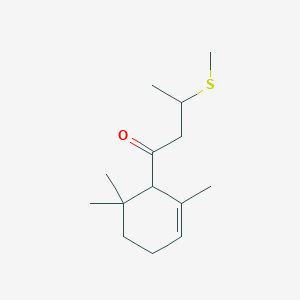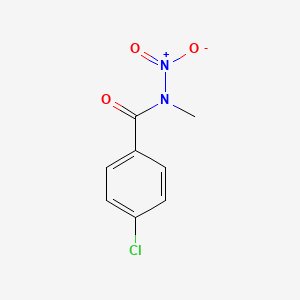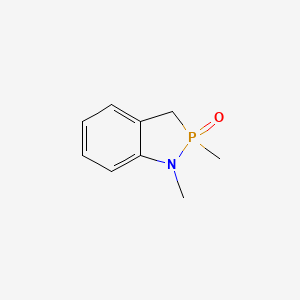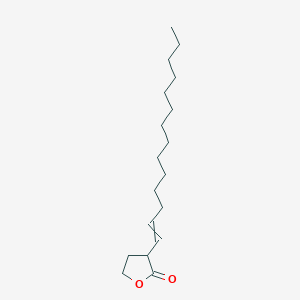
3-(Tetradec-1-EN-1-YL)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetradec-1-EN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₈H₃₂O₂. It is also known by its IUPAC name, 3-[(1E)-1-Tetradecen-1-yl]dihydro-2(3H)-furanone . This compound is characterized by a long carbon chain with a double bond and a lactone ring, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradec-1-EN-1-YL)oxolan-2-one typically involves the reaction of a tetradecenyl precursor with a lactone-forming reagent. One common method is the reaction of tetradecen-1-ol with γ-butyrolactone under acidic conditions to form the desired product . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Feedstock: Tetradecen-1-ol and γ-butyrolactone
Catalyst: Solid acid catalyst such as Amberlyst-15
Temperature: 70-90°C
Pressure: Atmospheric pressure
化学反応の分析
Types of Reactions
3-(Tetradec-1-EN-1-YL)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The double bond in the tetradecenyl chain can be oxidized to form epoxides or diols.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydrogen atoms on the carbon adjacent to the lactone ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Epoxides, diols
Reduction: Diols
Substitution: Halogenated derivatives
科学的研究の応用
3-(Tetradec-1-EN-1-YL)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 3-(Tetradec-1-EN-1-YL)oxolan-2-one involves its interaction with various molecular targets. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with enzymes and receptors in biological systems. The double bond in the tetradecenyl chain can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate biological pathways .
類似化合物との比較
3-(Tetradec-1-EN-1-YL)oxolan-2-one can be compared with other similar compounds, such as:
3-(Dodec-1-EN-1-YL)oxolan-2-one: Similar structure but with a shorter carbon chain.
3-(Hexadec-1-EN-1-YL)oxolan-2-one: Similar structure but with a longer carbon chain.
3-(Octadec-1-EN-1-YL)oxolan-2-one: Similar structure but with an even longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields .
特性
CAS番号 |
93610-12-9 |
|---|---|
分子式 |
C18H32O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
3-tetradec-1-enyloxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h13-14,17H,2-12,15-16H2,1H3 |
InChIキー |
ZXZNPKPEZYSHIX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC=CC1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
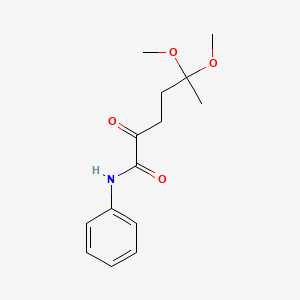
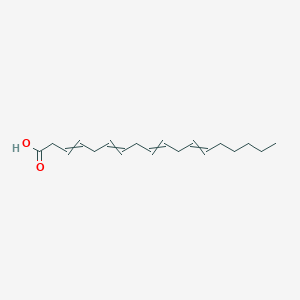
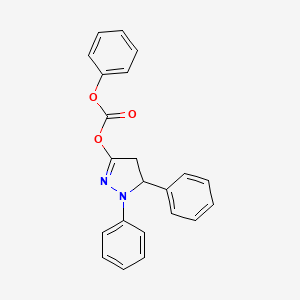
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)

![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
